molecular formula C6H2Br2N2S B1471315 2,6-Dibromothiazolo[5,4-b]pyridine CAS No. 1379340-41-6

2,6-Dibromothiazolo[5,4-b]pyridine

Cat. No.: B1471315
CAS No.: 1379340-41-6
M. Wt: 293.97 g/mol
InChI Key: LRZDUISOGMQUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Heterocyclic Systems in Organic Chemistry

Fused heterocyclic systems, which consist of two or more rings sharing atoms, are fundamental structures in organic chemistry. fiveable.me These frameworks are integral to a vast array of natural products and synthetic compounds, including a majority of pharmaceuticals. wikipedia.orgtandfonline.com Their rigid, planar structures often lead to enhanced biological activity and specific interactions with biological targets. ias.ac.in The presence of heteroatoms like nitrogen, sulfur, and oxygen within the fused rings imparts unique electronic properties and reactivity, making them versatile building blocks for creating complex molecular architectures. fiveable.meias.ac.in The ability to modify these systems through various synthetic strategies allows chemists to fine-tune their properties for specific applications, driving advancements in both basic and applied chemistry. ias.ac.in

General Relevance of Thiazolo[5,4-b]pyridine (B1319707) Derivatives in Academic Investigations

The thiazolo[5,4-b]pyridine scaffold, a fused bicyclic system, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its structural similarity to other biologically important skeletons and its presence in compounds exhibiting a wide range of pharmacological activities. nih.govdmed.org.ua Research has shown that derivatives of thiazolo[5,4-b]pyridine can act as inhibitors for various kinases, including phosphoinositide 3-kinase (PI3K) and c-KIT, making them promising candidates for anticancer therapies. nih.govnih.gov The versatility of this scaffold allows for functionalization at multiple positions, enabling the synthesis of diverse libraries of compounds for screening and development of new therapeutic agents. nih.govnih.gov

Structural Context of 2,6-Dibromothiazolo[5,4-b]pyridine as a Functional Building Block

Within the family of thiazolo[5,4-b]pyridine derivatives, this compound stands out as a particularly useful building block for chemical synthesis.

Dibrominated heterocycles are valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine bonds. researchgate.netsigmaaldrich.com The two bromine atoms on the heterocyclic core of this compound serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. nih.gov This allows for the introduction of a wide range of substituents at specific positions, facilitating the construction of complex molecules with desired properties. The differential reactivity of the two bromine atoms can also be exploited for sequential functionalization, further enhancing the synthetic utility of this compound. acs.org

The arrangement of atoms within the fused ring system of thiazolo[5,4-b]pyridine gives rise to the possibility of positional isomers. For instance, the thiazolo[4,5-b]pyridine (B1357651) and thiazolo[5,4-c]pyridine (B153566) scaffolds are isomers of thiazolo[5,4-b]pyridine. dmed.org.ua The specific placement of the nitrogen and sulfur atoms, as well as the points of fusion between the thiazole (B1198619) and pyridine (B92270) rings, significantly influences the electronic properties and reactivity of the molecule. Computational studies have shown that the fusion pattern can affect the thermodynamic stability of the compound. In the case of this compound, the bromine atoms are located on the pyridine ring, which influences the regioselectivity of subsequent chemical transformations.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1379340-41-6C6H2Br2N2S293.97
6-Bromothiazolo[5,4-b]pyridine886372-88-9C6H3BrN2S215.07
2-Amino-5-bromothiazolo[5,4-b]pyridine934266-82-7C6H4BrN3S230.09
6-Bromo-2-methyl-thiazolo[5,4-b]pyridine886372-92-5C7H5BrN2S229.1
2,6-Dibromopyridine626-05-1C5H3Br2N236.89

Properties

IUPAC Name

2,6-dibromo-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZDUISOGMQUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285308
Record name Thiazolo[5,4-b]pyridine, 2,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379340-41-6
Record name Thiazolo[5,4-b]pyridine, 2,6-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379340-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-b]pyridine, 2,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dibromothiazolo 5,4 B Pyridine and Its Derivative Precursors

Retrosynthetic Analysis and Strategic Considerations for Thiazolo[5,4-b]pyridine (B1319707) Construction

Retrosynthetic analysis of 2,6-Dibromothiazolo[5,4-b]pyridine suggests two primary strategic disconnections. The most straightforward approach involves disconnecting the carbon-bromine bonds, which points to an electrophilic bromination of a pre-existing thiazolo[5,4-b]pyridine core as the final synthetic step.

A more fundamental disconnection strategy involves breaking the bonds of the heterocyclic rings. The most common approach is the disconnection of the thiazole (B1198619) ring from the pyridine (B92270) moiety. This typically involves cleaving the C-S and C=N bonds of the thiazole ring, leading back to a suitably functionalized pyridine precursor, such as a 3-amino-2-chloropyridine (B31603) or a 3-amino-2-thiopyridine derivative. The thiazole's S and C2 atoms are then introduced via a cyclocondensation reaction with a thiocyanate (B1210189) salt or a thioamide. nih.govresearchgate.net An alternative strategy involves starting with a pyridine that is already brominated at the desired position (the future 6-position), thereby ensuring regiochemical control. nih.gov

These strategies are crucial as the thiazolo[5,4-b]pyridine scaffold is a key structural motif in the development of kinase inhibitors for therapeutic applications, including potential treatments for cancer. nih.govnih.gov The position of substituents on the ring system is critical for biological activity, making controlled synthesis paramount. nih.gov

Direct Synthesis Approaches for Brominated Thiazolopyridines

Direct synthesis encompasses methods that either brominate the intact thiazolo[5,4-b]pyridine ring or build the ring system from simpler molecules in a process that establishes the final brominated structure.

Direct bromination of the thiazolo[5,4-b]pyridine ring system is a key method for introducing the bromo-substituents. The electron-deficient nature of the fused ring system requires potent brominating agents and sometimes catalytic activation. udayton.eduudayton.edu

The choice of brominating agent is critical for successfully functionalizing the thiazolopyridine core. Due to the ring's deactivation towards electrophilic substitution, standard conditions are often ineffective. udayton.edu

Copper(II) Bromide (CuBr₂) : In combination with an alkyl nitrite (B80452) such as tert-butyl nitrite, CuBr₂ can effectively brominate the thiazolo[5,4-b]pyridine ring system at room temperature. nih.gov This method was successfully used to synthesize a 2-bromo-7-morpholinothiazolo[5,4-b]pyridine derivative in moderate yield. nih.gov

Bromine-Pyridine Mixture : The use of a bromine-pyridine mixture, which forms N-bromopyridinium bromide, provides a source of a highly electrophilic bromine cation. researchgate.net This reagent has proven effective for the smooth and high-yield bromination of related electron-deficient heterocyclic systems like thiazolo[5,4-d]thiazole (B1587360). researchgate.net Theoretical studies suggest that the mechanism involves direct C-halogenation with the N-halopyridine acting as the electrophile. udayton.eduudayton.eduresearchgate.net

The table below summarizes key findings on brominating systems for thiazolopyridine and related scaffolds.

Interactive Table: Brominating Systems and Conditions
Substrate Class Brominating Agent/System Conditions Key Finding Citation
Thiazolo[5,4-b]pyridine CuBr₂, tert-butyl nitrite Acetonitrile, Room Temp Effective for bromination at the 2-position. nih.gov
Thiazolo[5,4-d]thiazole Bromine-Pyridine Not specified Forms a strong electrophile for high-yield bromination. researchgate.net
Thiazolo[5,4-d]thiazole N-halopyridine (theoretical) N/A Favored mechanism is direct C-halogenation. udayton.eduudayton.edu

Controlling the position of bromination (regioselectivity) is a significant challenge. In the thiazolo[5,4-b]pyridine system, the thiazole ring is generally more susceptible to electrophilic attack than the pyridine ring.

Position 2 : The C2 position on the thiazole ring is often the most reactive site for initial electrophilic bromination. nih.gov

Positional Control via Synthesis : To achieve dibromination at specific sites, such as the 2- and 6-positions, a common strategy is to use a pyridine starting material that is already halogenated at the desired position. For instance, starting with 3-amino-5-bromo-2-chloropyridine (B1291305) allows for the construction of the thiazole ring onto a pyridine that already bears a bromine atom at what will become the 6-position of the final fused system. nih.gov

Activation by Halogenation : Theoretical studies on the related thiazolo[5,4-d]thiazole system have shown that the introduction of one halogen atom can slightly enhance the ring's reactivity towards further halogenation. udayton.eduudayton.eduresearchgate.net This suggests that once the first bromine is added, the introduction of a second may be facilitated, although controlling its position remains dependent on the electronic properties of the mono-brominated intermediate.

De novo synthesis involves constructing the fused bicyclic ring system from simpler, more readily available starting materials. This approach offers high flexibility in introducing a variety of substituents.

Cyclocondensation is the cornerstone of de novo thiazolo[5,4-b]pyridine synthesis. This typically involves the reaction of a pyridine derivative bearing reactive groups at the 2- and 3-positions with a reagent that provides the remaining atoms needed to form the thiazole ring.

Several effective strategies have been developed:

From Aminochloropyridines : A widely used method starts with a 3-amino-2-chloropyridine derivative. Reaction with potassium thiocyanate (KSCN) leads to the formation of the 2-aminothiazolo[5,4-b]pyridine (B1330656) scaffold. nih.gov This method is efficient and proceeds in good yield. nih.gov

From Chloronitropyridines : A one-step synthesis can be achieved by reacting a chloronitropyridine with a thioamide or thiourea. researchgate.net This versatile reaction allows for the preparation of a wide range of 2-substituted thiazolo[5,4-b]pyridines. researchgate.net

Multi-step Synthesis from Dichloronitropyridines : An effective route begins with 2,4-dichloro-3-nitropyridine. nih.gov A series of steps, including selective substitution, reduction of the nitro group to an amine, and subsequent cyclization, can yield the desired thiazolo[5,4-b]pyridine core. nih.gov

The following table summarizes various cyclocondensation approaches.

Interactive Table: Cyclocondensation Reactions for Thiazolo[5,4-b]pyridine Synthesis
Pyridine Precursor Reagent(s) Key Transformation Resulting Scaffold Citation
3-Amino-5-bromo-2-chloropyridine Potassium thiocyanate (KSCN) Aminothiazole formation 6-Bromo-2-aminothiazolo[5,4-b]pyridine nih.gov
Chloronitropyridine Thioamide or Thiourea One-step cyclocondensation 2-Substituted-6-nitrothiazolo[5,4-b]pyridine researchgate.net
2,4-Dichloro-3-nitropyridine 1. Morpholine, 2. Fe/Acetic Acid Substitution, reduction, then cyclization 7-Morpholinothiazolo[5,4-b]pyridin-2-amine nih.gov

De novo Synthesis of the Thiazolo[5,4-b]pyridine Core from Acyclic and Simpler Heterocyclic Precursors

Preparation of Strategic Halogenated Intermediates (e.g., involving 3-amino-5-bromo-2-chloropyridine)

The synthesis of functionalized thiazolo[5,4-b]pyridines often relies on the preparation of key halogenated pyridine intermediates. A notable example is the synthesis of 3-amino-5-bromo-2-chloropyridine, a crucial precursor for introducing the desired substitution pattern on the pyridine ring.

One established route to a related compound, 2,3-diaminopyridine, starts from the readily available 2-aminopyridine (B139424). orgsyn.org This process involves a bromination step to yield 2-amino-5-bromopyridine, followed by nitration to introduce a nitro group at the 3-position, affording 2-amino-5-bromo-3-nitropyridine. orgsyn.org Subsequent reduction of the nitro group furnishes the corresponding diamino derivative. orgsyn.org While this specific sequence leads to a diamino product, the initial bromination and subsequent modifications highlight a general strategy for producing halogenated aminopyridines.

A more direct approach to halogenated pyridines involves the chlorination of aminopyridines. For instance, 2-amino-5-chloropyridine (B124133) can be synthesized with high selectivity by reacting 2-aminopyridine with chlorine gas in the presence of a bromine catalyst and blue LED light irradiation. patsnap.com This method avoids the formation of significant amounts of dichlorinated byproducts. patsnap.com Another method for preparing 2-chloro-3-aminopyridine involves the chlorination of 3-aminopyridine (B143674) using hydrogen peroxide and hydrochloric acid. google.com

The synthesis of 5-bromo-2-chloropyrimidine, a related heterocyclic system, can be achieved in a one-step method from 2-hydroxypyrimidine (B189755) and hydrobromic acid, using hydrogen peroxide as a catalyst, followed by reaction with a chlorinating agent like phosphorus oxychloride. google.comchemicalbook.com These examples of halogenated pyridine and pyrimidine (B1678525) synthesis underscore the importance of controlling reaction conditions to achieve the desired regioselectivity and yield of these strategic intermediates, which are pivotal for the construction of the thiazolo[5,4-b]pyridine core.

Advanced Synthetic Transformations for Derivatization from this compound

The presence of two bromine atoms in this compound offers a platform for a wide range of derivatization reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions at Brominated Positions (e.g., Suzuki, Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize halogenated heterocycles like this compound. nih.govrhhz.netresearchgate.netnih.gov The Suzuki-Miyaura coupling, in particular, is a widely employed method due to its operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives. libretexts.orgyonedalabs.com

Palladium catalysts are the most common choice for facilitating Suzuki-Miyaura cross-coupling reactions. libretexts.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rhhz.netlibretexts.orglibretexts.orguwindsor.ca The reactivity of the halogen leaving group typically follows the order I > Br > OTf >> Cl. libretexts.org

In the context of disubstituted pyridines, the regioselectivity of the coupling can often be controlled. For instance, in the case of 2,4-dichloropyridines, while coupling typically occurs at the C2 position, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective reaction at the C4 position. nih.gov This highlights the potential for selective functionalization of the two bromine atoms in this compound by careful selection of the palladium catalyst and ligands. rsc.org

A variety of palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, can be used in combination with various phosphine (B1218219) ligands to achieve efficient coupling. libretexts.orgnih.gov The choice of base and solvent system is also crucial for the success of the reaction.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventProductYield (%)Ref
13-ArylindazolePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O3,5-Diarylindazole95 nih.gov
22-BromopyridineAlkylzinc reagentPd(PPh₃)₂Cl₂-THF2-Alkyl-6-bromopyridine- nih.gov
32,4-DichloropyridineArylboronic acidPd/IPr--4-Aryl-2-chloropyridineHigh nih.gov
4Indole chloride6-Fluoro-3-pyridyl boronic acidPrecatalyst P1K₃PO₄Dioxane/H₂OCoupled product91-99 nih.gov

This table is for illustrative purposes and does not represent reactions of this compound itself but demonstrates the general applicability of the methodology.

Boron reagents are central to the Suzuki-Miyaura coupling, serving as the source of the organic group to be transferred. nih.gov While boronic acids are commonly used, boronic esters and organotrifluoroborates are also effective coupling partners. yonedalabs.com The stability and reactivity of these boron species can be tuned. For example, N-phenyldiethanolamine (PDEA) boronates are stabilized by an intramolecular dative bond and are stable to prolonged storage. nih.gov

The preparation of the necessary boronic acid or ester is a key step. For instance, 2-methoxy-5-pyridylboronic acid and 2-methoxy-3-pyridylboronic acid can be synthesized efficiently on a large scale. nih.gov The cross-coupling of these pyridylboronic acids with heteroaryl halides bearing a primary amine group can proceed without the need for protection/deprotection steps. nih.gov

Recent advancements have also explored the use of diboron (B99234) reagents as reductants in transition-metal-catalyzed reductive cross-coupling reactions, offering alternative pathways for C-C bond formation. researchgate.net Furthermore, triborane (B₃H₇) has been shown to mediate regioselective substitution reactions of pyridine derivatives, highlighting the expanding role of boron-based reagents in organic synthesis. nih.gov

Carbon-Hydrogen (C-H) Functionalization Strategies for Thiazolopyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. youtube.com This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

While specific examples of C-H functionalization on the this compound core are not detailed in the provided context, the principles of this methodology are broadly applicable to thiazolopyridine systems. Transition metal catalysts, often palladium, rhodium, or ruthenium, are typically employed to facilitate the activation and subsequent functionalization of C-H bonds. youtube.com Directing groups are often utilized to control the regioselectivity of the reaction. figshare.com For instance, the 1,2,3-thiadiazole (B1210528) ring has been demonstrated as a modifiable directing group for ortho-C-H amidation and alkynylation. figshare.com

The functionalization of a C-H bond adjacent to an amino group in tetrahydropyridopyrimidines has been reported, showcasing the potential for late-stage functionalization of related heterocyclic systems. nih.gov Similarly, the synthesis of benzo nih.govresearchgate.netthiazolo[2,3-c] nih.govnih.govmdpi.comtriazole derivatives has been achieved via C-H bond functionalization of disulfide intermediates. nih.gov These examples suggest that C-H functionalization strategies could be developed for the thiazolopyridine core, potentially allowing for derivatization at positions not occupied by bromine atoms.

Multi-Component Reactions (MCRs) for Complex Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step by combining three or more starting materials. nih.gov This strategy is particularly valuable for the rapid generation of libraries of structurally diverse compounds for biological screening. nih.gov

The application of MCRs provides a powerful tool for the synthesis of complex heterocyclic systems, including those containing the thiazole or pyridine nucleus. mdpi.comnih.gov For example, a three-component reaction involving 4-acetylpyrazole, dimethylformamide dimethylacetal, and hydroximoyl chlorides has been used to synthesize isoxazoles. researchgate.net Another MCR involves the condensation of an acetyl compound with thiophene-2-carbaldehyde (B41791) and malononitrile (B47326) to yield a pyridine derivative. mdpi.com

While the direct application of MCRs starting from this compound is not explicitly described, the principles of MCRs can be envisioned for the construction of the thiazolo[5,4-b]pyridine scaffold itself or for the elaboration of functional groups introduced onto the core through other methods. The ability to introduce multiple points of diversity in a single synthetic operation makes MCRs an attractive strategy for the exploration of the chemical space around the thiazolo[5,4-b]pyridine core.

Late-Stage Functionalization Techniques for Enhanced Molecular Diversity

Late-stage functionalization is a pivotal strategy in medicinal chemistry and materials science, enabling the rapid generation of analog libraries from a common, complex core structure. For the this compound scaffold, the two bromine atoms serve as versatile handles for introducing a wide array of chemical moieties, thereby facilitating the exploration of structure-activity relationships (SAR). The differential reactivity of the C2 and C6 positions on the thiazolo[5,4-b]pyridine ring system allows for selective and sequential modifications, primarily through metal-catalyzed cross-coupling reactions.

The thiazolo[5,4-b]pyridine skeleton is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to biologically significant purines. researchgate.net This has driven extensive research into its functionalization. researchgate.netnih.gov While direct studies on this compound are not extensively detailed, the principles of its functionalization can be inferred from related dihalogenated N-heteroarenes and analogous thiazolopyridine isomers. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for the late-stage functionalization of dihaloheteroarenes. nih.govresearchgate.net Reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds at the C2 and C6 positions of the thiazolo[5,4-b]pyridine core.

A key challenge and opportunity in the functionalization of this compound is achieving regioselectivity. The electronic properties of the fused ring system inherently make the C2 and C6 positions electronically distinct. Generally, the position adjacent to the sulfur atom in the thiazole ring (C2) and the position para to the pyridine nitrogen (C6) exhibit different reactivities. This differential reactivity can be exploited to achieve selective mono-functionalization, followed by a second, different coupling reaction at the remaining bromine-substituted position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide. For the this compound scaffold, this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups. Research on related structures, such as 3,6-dibromoisothiazolo[4,5-b]pyridine, has demonstrated the feasibility of selective Suzuki couplings. rsc.org By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, one can preferentially functionalize one of the bromine positions. For instance, using sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to control the regioselectivity in the coupling of dichloropyridines. nih.gov

In a study focused on synthesizing phosphoinositide 3-kinase (PI3K) inhibitors, a bromothiazolo[5,4-b]pyridine derivative was successfully subjected to a Suzuki reaction with various aryl borates at 100 °C, demonstrating the utility of this method for functionalizing the pyridine ring of the scaffold. nih.gov Similarly, the synthesis of c-KIT inhibitors involved a Suzuki cross-coupling reaction to functionalize the 6-position of the thiazolo[5,4-b]pyridine core. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Thiazolopyridine Derivatives

EntryHalide SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Product Yield (%)Ref
16-Bromothiazolo[5,4-b]pyridine derivativeAryl boratesPdCl₂(dppf)KOAc1,4-Dioxane100Good nih.gov
25-Bromo-2-chloro-thiazolo[5,4-b]pyridine derivative2-Methyl-5-nitrophenylboronic acid pinacol (B44631) esterPd(dppf)Cl₂---70 nih.gov
33,6-Dibromoisothiazolo[4,5-b]pyridine3,4-Dimethoxyphenylboronic acidXPhos Pd G3Cs₂CO₃Dioxane/H₂O8048 rsc.org
42-Halo deazapurinesPotassium aryltrifluoroboratesPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O100up to 98 researchgate.net

This table is illustrative and compiles data from related scaffolds to predict outcomes for this compound.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as structural elements themselves. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. On the 2,6-dibromo scaffold, selective Sonogashira coupling could be achieved, followed by, for example, a Suzuki reaction at the other position, leading to highly diverse and complex molecules. The synthesis of isothiazolo[4,5-b]pyridines has utilized Sonogashira coupling to introduce ethynylpyridines onto the scaffold. rsc.org

Buchwald-Hartwig Amination

For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is the method of choice. This allows for the synthesis of 2- and 6-amino-substituted thiazolo[5,4-b]pyridines, which are common motifs in biologically active molecules. The choice of phosphine ligand is critical for achieving high yields and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr)

In addition to metal-catalyzed reactions, the bromine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C2 and C6 positions towards nucleophiles can differ significantly. Studies on the analogous 3,6-dibromoisothiazolo[4,5-b]pyridine showed that various N-nucleophiles regioselectively substitute the bromine at the 3-position (analogous to the C2 position) over the 6-position. rsc.org This inherent selectivity provides a metal-free pathway to mono-functionalized intermediates that can be further elaborated using cross-coupling chemistry at the remaining C6-bromo position.

Table 2: Regioselective SNAr on a Dibromo-thiazolopyridine Scaffold

SubstrateNucleophileSolventConditionsPosition of SubstitutionYield (%)Ref
3,6-Dibromoisothiazolo[4,5-b]pyridineMorpholineEthanol78 °C397 rsc.org
3,6-Dibromoisothiazolo[4,5-b]pyridine(2S,6R)-2,6-DimethylmorpholineEthanol-397 rsc.org
3,6-Dibromoisothiazolo[4,5-b]pyridineThiopenolDMF50 °C353 rsc.org

Data from the analogous isothiazolo[4,5-b]pyridine system suggests a similar reactivity pattern for this compound.

By leveraging the combination of regioselective SNAr and various palladium-catalyzed cross-coupling reactions, a vast chemical space around the 2,6-disubstituted thiazolo[5,4-b]pyridine core can be accessed. This strategic late-stage functionalization is essential for developing novel therapeutic agents and advanced materials.

Spectroscopic and Structural Characterization Methods in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. In the context of 2,6-Dibromothiazolo[5,4-b]pyridine, the ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution. The pyridine (B92270) ring, being aromatic, will have protons with chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm).

Table 1: Representative ¹H NMR Data for Related Pyridine Structures

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Pyridine CDCl₃ 8.52 (d, J=4.9 Hz, 2H), 7.54 (t, J=7.7 Hz, 1H), 7.16 (dd, J=7.4, 4.9 Hz, 2H)
2,6-Dibromopyridine - 7.55 (d, J=7.9 Hz, 2H), 7.25 (t, J=7.9 Hz, 1H)

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift providing insight into its electronic environment.

For this compound, the ¹³C NMR spectrum would reveal the signals for the carbons in both the thiazole (B1198619) and pyridine rings. The carbons directly bonded to the electronegative bromine and nitrogen atoms are expected to be significantly deshielded and appear at lower field (higher ppm values). libretexts.org The chemical shifts of the carbon atoms in the pyridine ring are influenced by the position relative to the nitrogen atom and the substituents. testbook.com For example, in pyridine itself, the carbon atoms resonate at δ 150 (C2), 124 (C3), and 136 (C4) ppm. testbook.com The presence of bromine atoms would further influence these shifts.

Table 2: Representative ¹³C NMR Data for Related Pyridine and Thiazole Structures

Compound Solvent Chemical Shifts (δ, ppm)
Pyridine CDCl₃ 150.0, 136.0, 123.5 chemicalbook.com
2-(4-Bromophenyl)pyridine CDCl₃ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 rsc.org

Advanced NMR Techniques for Comprehensive Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques are employed. These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of protons within the pyridine ring, if any were present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for confirming the fusion of the thiazole and pyridine rings by observing correlations between protons on one ring and carbons on the other. For instance, a correlation between a proton on the pyridine ring and a carbon in the thiazole ring would provide definitive evidence for the fused ring system. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of atoms. While less critical for a planar aromatic system like this compound, it can be useful in confirming through-space interactions. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₂Br₂N₂S), the expected monoisotopic mass can be calculated with high accuracy. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks being approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms.

Table 3: Predicted Isotopic Distribution for [C₆H₂Br₂N₂S]⁺

Mass (Da) Relative Abundance (%)
291.8485 50.8
292.8505 4.0
293.8464 100.0
294.8484 7.9
295.8444 49.2

Note: This table represents a predicted isotopic pattern. Actual experimental data may vary slightly.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org In the context of the synthesis and analysis of this compound, LC-MS would be used to:

Monitor reaction progress: By analyzing small aliquots of the reaction mixture, chemists can track the formation of the desired product and the consumption of starting materials.

Assess product purity: LC-MS can separate the target compound from any impurities, and the mass spectrometer can help to identify these byproducts. nih.gov

Confirm molecular weight: The mass spectrometer provides the molecular weight of the eluting compounds, confirming the identity of the product peak in the chromatogram.

The fragmentation pattern observed in the mass spectrum (often obtained from MS/MS experiments in an LC-MS system) can provide further structural information. For pyrazolo[3,4-b]pyridine derivatives, fragmentation often involves the loss of small molecules like HCN. researchgate.netasianpubs.org For this compound, one might expect to see fragmentation pathways involving the loss of bromine atoms, HCN, or cleavage of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule's functional groups.

For the thiazolo[5,4-b]pyridine (B1319707) core, several characteristic absorption bands are expected. While specific spectra for this compound are not extensively published, data from related thiazolo[5,4-b]pyridine derivatives allow for an accurate prediction of its key spectral features nih.gov. The spectrum is largely defined by the vibrations of the fused heterocyclic ring system.

Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused pyridine and thiazole rings are expected in the 1600-1450 cm⁻¹ region. These are often strong and sharp, providing clear evidence of the aromatic heterocyclic structure.

C-S Stretching: The carbon-sulfur bond of the thiazole ring gives rise to weaker absorptions, typically found in the 800-600 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bonds are expected to produce strong absorptions in the lower frequency (fingerprint) region of the spectrum, generally between 600 and 500 cm⁻¹.

In studies of similar structures, such as various N-heterocycle substituted thiazolo[5,4-b]pyridines, characteristic peaks have been observed that support these assignments. For instance, bands in the ranges of 1585-1602 cm⁻¹ and 1423-1464 cm⁻¹ are attributed to the aromatic ring stretching vibrations nih.gov.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group/Structural Feature
Aromatic C-H Stretch > 3000 Medium-Weak Pyridine Ring C-H
C=N Stretch 1600 - 1550 Strong Pyridine and Thiazole Rings
C=C Stretch 1550 - 1450 Strong-Medium Pyridine and Thiazole Rings
C-S Stretch 800 - 600 Weak-Medium Thiazole Ring

X-ray Crystallography for Solid-State Structure Determination and Planarity Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact coordinates of each atom.

For this compound, an X-ray crystallographic analysis would provide definitive information on several key structural parameters, including bond lengths, bond angles, and torsion angles. This data is crucial for understanding the electronic and steric effects of the bromine substituents on the heterocyclic core.

A primary focus of such an analysis would be the planarity of the fused thiazolo[5,4-b]pyridine ring system. Aromatic and fused heterocyclic systems are typically planar or nearly planar. X-ray crystallography can quantify this planarity by measuring the torsion angles between the atoms of the rings. Any deviation from planarity could indicate steric strain or specific intermolecular packing forces within the crystal lattice. In a related compound, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, the crystal structure was solved, revealing a monoclinic crystal system with a P21/n1 space group ekb.eg. While this molecule is not a direct analogue, the study demonstrates the capability of X-ray crystallography to elucidate detailed structural information for brominated pyridine derivatives ekb.eg.

The analysis would also reveal intermolecular interactions, such as halogen bonding (Br···N or Br···S interactions) or π-π stacking between the planar aromatic rings of adjacent molecules, which govern the crystal packing arrangement.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Description Expected Finding
Crystal System The symmetry system of the crystal lattice. Likely Monoclinic or Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c, Pbca
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the basic repeating unit of the crystal. To be determined experimentally.
Bond Lengths (Å) The distances between bonded atoms (e.g., C-Br, C-S, C=N). Provides insight into bond order and electronic effects.
Bond Angles (°) The angles between adjacent bonds. Reveals geometric strain and hybridization.
Torsion Angles (°) The dihedral angles between planes defined by atoms. Quantifies the planarity of the fused ring system.

Theoretical and Computational Investigations of 2,6 Dibromothiazolo 5,4 B Pyridine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivityuctm.eduresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. uctm.eduresearchgate.net Studies on related heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines, demonstrate the utility of DFT in understanding global and local reactivity. uctm.eduresearchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals, and other electronic parameters that are crucial for predicting how and where a molecule will react. For 2,6-Dibromothiazolo[5,4-b]pyridine, DFT calculations can model the effects of the two bromine atoms on the electronic nature of the fused ring system, providing a theoretical basis for its chemical behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from quantum chemical calculations. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Representative HOMO-LUMO Gap Data for Analogous Heterocyclic Compounds This table presents data from related compounds to illustrate the application of HOMO-LUMO gap analysis, as specific data for this compound is not publicly available.

Compound/IntermediateMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Pyrazolo[3,4-b]pyridine IntermediateDFT/B3LYP-8.57-4.414.16 researchgate.net
Imidazo[4,5-b]pyridine DerivativeDFT/B3LYP-6.34-2.154.19 uctm.edu

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating its basicity and ability to form hydrogen bonds. Conversely, the carbon atoms attached to the electronegative bromine atoms would be expected to have a positive potential, marking them as primary sites for nucleophilic substitution reactions. Studies on other halogenated heterocycles have confirmed that such computational maps are highly effective in predicting the regioselectivity of chemical reactions. researchgate.net

Computational chemistry can model the entire energy landscape of a chemical reaction, including transition states and intermediates. This allows for the investigation of reaction mechanisms, such as the pathways for halogenation or the substitution of existing halogens. researchgate.net

In a study on the nucleophilic derivatization of 4,7-dibromo- nih.govtubitak.gov.trthiadiazolo[3,4-c]pyridine, a related dibromo-heterocycle, computational analysis was used to understand the observed selectivity of substitution reactions. researchgate.net A similar approach for this compound would involve calculating the activation energies for nucleophilic attack at the C2 and C6 positions. Such studies could theoretically confirm which bromine atom is more labile and predict the energetic favorability of different substitution pathways, guiding synthetic efforts to create new analogs. These computational models can provide a rationale for regioselectivity that is often observed in the laboratory.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity Prediction

Molecular Modeling and Simulation for Ligand-Target Interactions

Beyond predicting chemical reactivity, computational methods are indispensable in medicinal chemistry for modeling how a molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for predicting binding affinity and understanding the molecular basis of a drug's action. nih.gov The thiazolo[5,4-b]pyridine (B1319707) scaffold has been identified as a privileged structure in medicinal chemistry, and numerous docking studies have been performed on its analogs to predict their potential as inhibitors of various kinases, such as c-KIT and PI3K. nih.govnih.gov

In these studies, derivatives of the thiazolo[5,4-b]pyridine core are placed into the ATP-binding site of the target kinase. The software then calculates the most stable binding poses and estimates a binding energy score. For example, docking studies on thiazolo[5,4-b]pyridine derivatives targeting PI3Kα revealed that the scaffold fits well into the binding pocket, forming a key hydrogen bond with the hinge region residue Val851. nih.gov Similarly, when targeting the c-KIT kinase, analogs formed hydrogen bonds with Cys673. nih.gov These interactions are critical for inhibitory activity.

For this compound, docking studies could predict its potential to bind to various kinase targets. The bromine atoms at the 2- and 6-positions would be evaluated for their role in forming halogen bonds or fitting into specific hydrophobic pockets within the active site, potentially enhancing binding affinity.

Table 2: Examples of Molecular Docking Studies on Thiazolo[5,4-b]pyridine Analogs This table summarizes findings from docking studies on analogs to demonstrate the methodology's application.

Compound/AnalogTarget ProteinKey Predicted InteractionsPredicted Binding Energy (kcal/mol)Source
Thiazolo[5,4-b]pyridine analog (19a)PI3KαH-bond with Val851; Water bridge with Tyr836 & Asp810; H-bond with Lys802Not specified nih.gov
Thiazolo[5,4-b]pyridine analog (6r)c-KITH-bond with Cys673Not specified nih.gov
Thiazolo[5,4-b]pyridine analog (7c)c-KITH-bond with Cys673Not specified nih.gov
Pyridine derivative (5m)Kinesin Eg5H-bond with GLU116 and GLY117-9.52 tubitak.gov.tr

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies and cheminformatics approaches have been instrumental in elucidating the structural requirements for the biological activity of thiazolo[5,4-b]pyridine derivatives. These computational methods correlate variations in the chemical structure of compounds with their biological activities, providing predictive models to guide the synthesis of more potent and selective molecules.

Several studies have successfully applied 3D-QSAR and molecular docking techniques to understand the structure-activity relationships of thiazolo[5,4-b]pyridine analogs targeting various enzymes and receptors. For instance, research on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors has revealed key structural features that govern their inhibitory activity. Molecular docking studies have shown that the thiazolo[5,4-b]pyridine scaffold can adopt different binding modes depending on the target kinase. For example, the 4-nitrogen atom of the thiazolo[5,4-b]pyridine ring has been identified as a crucial hinge-binding motif for PI3K kinase inhibitors, while the 1-nitrogen and the 2-amino group are important for hydrogen bonding interactions with the ITK kinase hinge region. nih.govnih.gov Functionalization at the 5-position and, more recently, the 6-position of the scaffold has been explored to target the ATP-binding sites of kinases like BCR-ABL, RAF, VEGFR2, and c-KIT. nih.gov

A study on novel thiazolo[5,4-b]pyridine derivatives as EGFR-TK inhibitors demonstrated the importance of hinge interactions and hydrogen bonding with key amino acid residues like Cys797 for potent anticancer activity. nih.gov

Furthermore, QSAR models have been developed for various classes of thiazole-containing compounds, highlighting the utility of this approach in predicting biological activity. actascientific.com These models often use a combination of steric, electrostatic, and hydrophobic fields to generate contour maps that provide a visual representation of the regions where structural modifications would likely enhance or diminish activity.

The following table summarizes some of the key findings from QSAR and molecular docking studies on thiazolo[5,4-b]pyridine derivatives:

Target Key Structural Insights from QSAR/Docking Reference
c-KITThe 3-(trifluoromethyl)phenyl group at R1 fits well into a hydrophobic binding pocket. Functionalization at the 6-position can lead to potent inhibitors.
PI3KThe 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold acts as a hinge-binding motif. A hydrogen bond with Val851 and a water bridge with Tyr836 and Asp810 are crucial. nih.gov
ITKThe 1-nitrogen and 2-amino group form hydrogen bonds with the kinase hinge region. nih.gov
EGFR-TKFormation of essential hinge interactions and hydrogen bonding with Cys797 are indicative of target engagement. nih.gov

These studies underscore the power of computational approaches in the drug discovery process, enabling the rational design and optimization of thiazolo[5,4-b]pyridine-based inhibitors for various therapeutic targets.

Advanced Applications and Future Research Directions

Medicinal Chemistry Applications Focusing on the Thiazolo[5,4-b]pyridine (B1319707) Scaffold

The structural characteristics of the thiazolo[5,4-b]pyridine core have made it a valuable scaffold in the design of various therapeutic agents.

The thiazolo[5,4-b]pyridine framework has been successfully utilized to develop potent inhibitors of several protein kinases, which are crucial targets in cancer therapy.

Phosphoinositide 3-Kinase (PI3K) Inhibitors: A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been designed and synthesized as highly potent PI3K inhibitors. mdpi.comnih.gov These compounds were prepared in a seven-step process and demonstrated significant inhibitory activity in enzymatic assays. mdpi.comresearchgate.net One representative compound, 19a , exhibited an exceptionally low IC₅₀ value of 3.6 nM against PI3Kα. mdpi.comnih.gov This compound also showed potent inhibition of PI3Kγ and PI3Kδ with IC₅₀ values of 1.8 nM and 2.5 nM, respectively, while being about 10-fold less active against PI3Kβ. researchgate.netnih.gov Docking studies revealed that the N-heterocyclic core of compound 19a binds to the kinase's ATP binding pocket, forming key hydrogen bond interactions with Val851 in the hinge region. mdpi.com

c-KIT Inhibitors: The proto-oncogenic protein c-KIT is a key target in gastrointestinal stromal tumors (GIST). dntb.gov.ua Novel thiazolo[5,4-b]pyridine derivatives have been developed to overcome resistance to existing inhibitors like imatinib (B729). nih.govmdpi.comnih.gov In one study, 31 derivatives were synthesized and evaluated, leading to the identification of compound 6r as a potent c-KIT inhibitor. nih.govmdpi.com This compound was particularly effective against the imatinib-resistant c-KIT V560G/D816V double mutant, showing an IC₅₀ of 4.77 μM, which is 8.0-fold more potent than imatinib in this context. nih.govmdpi.com Furthermore, compound 6r demonstrated significant anti-proliferative activity and was found to have reasonable kinase selectivity. nih.govmdpi.comnih.gov

Table 1: Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
19aPI3Kα3.6 mdpi.comnih.gov
19aPI3Kγ1.8 researchgate.netnih.gov
19aPI3Kδ2.5 researchgate.netnih.gov
19bPI3Kα4.6 mdpi.com
19cPI3Kα8.0 mdpi.com
6r (vs. c-KIT V560G/D816V)c-KIT4770 (4.77 µM) nih.govmdpi.com

Beyond kinase inhibition, the thiazolo[5,4-b]pyridine scaffold has shown promise in targeting other critical enzyme systems. For instance, derivatives of this scaffold have been identified as inhibitors of DNA gyrase B , an enzyme essential for bacterial DNA replication. nih.gov This highlights the potential of this chemical framework in the development of novel antibacterial agents. While specific inhibitory data for α-amylase was not detailed in the provided context, the broad biological activity of this scaffold suggests it could be explored for this and other enzymatic targets.

The thiazolo[5,4-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Its structural similarity to biologically important purine (B94841) isosteres, like thiazolo[4,5-d]pyrimidine, contributes to its versatility. researchgate.netnih.gov This scaffold has been successfully incorporated into a wide range of biologically active compounds, including S1p1/S1p5 agonists, H3 receptor antagonists, and glucokinase activators, in addition to the kinase and enzyme inhibitors mentioned previously. nih.gov The rigid, fused bicyclic system provides a well-defined three-dimensional structure that can be readily functionalized at various positions to optimize interactions with specific biological targets. nih.gov

Systematic SAR studies have been crucial in optimizing the biological activity of thiazolo[5,4-b]pyridine derivatives.

For PI3K inhibitors , SAR studies revealed that the sulfonamide group is a key structural feature for potent inhibitory activity. mdpi.comnih.gov Additionally, a pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be another critical element for high potency, with its replacement by a phenyl group leading to a significant drop in activity. mdpi.comnih.gov

In the development of c-KIT inhibitors , SAR studies on 31 novel thiazolo[5,4-b]pyridine derivatives were conducted to overcome imatinib resistance. nih.govmdpi.comnih.gov These studies showed that modifications at the R1 group of the scaffold significantly impacted activity, with a 3-(trifluoromethyl)phenyl group showing moderate enzymatic inhibition. nih.gov The comprehensive SAR analysis ultimately led to the identification of derivative 6r as a highly potent c-KIT inhibitor. nih.govmdpi.com

More recent research has focused on designing these derivatives as EGFR-TK inhibitors for non-small cell lung cancer. nih.gov A study evaluating forty-five derivatives identified several potent compounds, with 10k showing remarkable potency against various cancer cell lines, comparable to the drug Osimertinib. nih.gov

Materials Science and Optoelectronics Applications

The unique electronic properties of the thiazolo[5,4-b]pyridine core also make it a promising candidate for applications in materials science, particularly in the field of organic electronics.

The thiazolo[5,4-d]thiazole (B1587360) (TzTz) moiety, a related and structurally similar heterocycle, has shown significant promise as a building block for semiconducting materials used in organic optoelectronic devices. researchgate.net These materials are noted for their high oxidative stability and rigid, planar structure which facilitates efficient intermolecular π–π overlap. researchgate.net

While direct integration of 2,6-dibromothiazolo[5,4-b]pyridine into conjugated polymers was not explicitly detailed in the provided search results, the development of novel fluorophores based on the related thiazolo[5,4-d]thiazole (TzTz) core highlights the potential in this area. unipd.it These fluorophores, with a general formula (py)n-π-TzTz-π-(py)n, exhibit electronic transitions with significant π-π* character, making them suitable for photoactive materials. unipd.it The electron-deficient nature of the pyridine (B92270) unit in such polymers can lead to good electron-transporting and electron-injection properties. researchgate.net Given these characteristics, it is plausible that this compound could serve as a valuable monomer for creating novel conjugated polymers with tailored electronic and optical properties for applications in organic electronics.

Exploitation of Electron-Deficient Character in Material Design

The thiazolo[5,4-b]pyridine core is inherently electron-deficient due to the presence of two electronegative nitrogen and sulfur heteroatoms within its bicyclic aromatic structure. This characteristic is fundamental to its application in materials science, particularly in the realm of organic electronics. Electron-deficient molecules are crucial for use as n-type semiconductors or electron-transport materials in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

In the context of medicinal chemistry, which often provides foundational insights for materials science, the electron-deficient nature of the thiazolo[5,4-b]pyridine scaffold has been shown to be critical for its biological activity. For instance, derivatives of this scaffold are being investigated as potent kinase inhibitors, where their electron-deficient character facilitates stronger binding interactions within the ATP-binding pockets of target enzymes. nih.gov Research has shown that attaching electron-deficient aryl groups to the thiazolo[5,4-b]pyridine core enhances these interactions. This principle can be directly translated to material design, where the electron-deficient core of this compound can be systematically modified to create materials with tailored electron-accepting and transport properties. Its use as a building block for new materials with specific electronic or optical properties is an active area of research.

Strategies for Functionalization Towards Tunable Electronic Properties

The true potential of this compound as a molecular building block lies in the strategic functionalization of its core structure to fine-tune its electronic properties. The two bromine atoms at the 2- and 6-positions are key to this versatility, serving as highly effective "handles" for a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a predominant strategy employed to modify the thiazolo[5,4-b]pyridine scaffold. nih.govnih.gov This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the bromine-bearing positions. By carefully selecting the boronic acid or ester coupling partner, researchers can systematically alter the electronic landscape of the molecule. For example, introducing electron-donating groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the frontier molecular orbitals is essential for designing materials with specific band gaps, charge-carrier mobilities, and photophysical characteristics.

A recent study on novel thiazolo[5,4-b]pyridine derivatives highlighted a multi-step synthetic pathway that utilized a Suzuki cross-coupling reaction to build complex analogues with potent anticancer activity. nih.gov Another investigation into phosphoinositide 3-kinase (PI3K) inhibitors demonstrated the effective use of Suzuki reactions to couple aryl borates to a brominated thiazolo[5,4-b]pyridine intermediate, yielding compounds with high potency. nih.gov These examples from medicinal chemistry underscore the robustness of this functionalization strategy, which is directly applicable to the synthesis of novel organic electronic materials.

Functionalization StrategyReagents/ConditionsPurposeResearch Area
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂), baseIntroduce diverse substituents to tune electronic and photophysical properties. nih.govnih.govMaterials Science, Medicinal Chemistry
Bromination Copper bromideIntroduce bromine atoms as handles for subsequent cross-coupling. nih.govSynthetic Chemistry
Nucleophilic Aromatic Substitution (SNAr) Various nucleophiles (e.g., amines, thiols)Introduce heteroatom substituents. Site-selectivity can be a challenge. nih.govSynthetic Chemistry

Catalysis and Organic Transformations

Beyond its use in functional materials, the this compound scaffold is being explored for its potential roles in catalysis and the development of new synthetic methods.

The pyridine ring within the this compound structure contains a nitrogen atom with a lone pair of electrons, making it a potential coordination site for transition metals. Pyridine-based ligands, such as the well-known terpyridine, are widely used in coordination chemistry and catalysis because they can form stable complexes with a variety of metals, including iron, palladium, and ruthenium. nih.govrsc.org These complexes have demonstrated utility in a range of catalytic reactions. nih.gov

The this compound molecule can act as a monodentate ligand through its pyridine nitrogen. The electron-deficient nature of the fused ring system would influence the electronic properties of the resulting metal complex, potentially altering its reactivity and catalytic activity compared to simpler pyridine ligands. nih.gov Furthermore, the presence of the two bromine atoms opens up possibilities for creating more complex, multi-metallic structures or for immobilizing the catalyst onto a solid support. While specific studies focusing on this compound as a ligand are still emerging, the foundational principles of coordination chemistry suggest it is a promising candidate for developing novel catalysts. researchgate.netescholarship.org Palladium(II) complexes, in particular, are known to form with ligands containing N- and S-donor atoms, suggesting the thiazole (B1198619) portion could also play a role in coordination. nih.gov

The primary role of this compound in developing new reaction methodologies is as a versatile scaffold. Its di-brominated nature allows for sequential or double cross-coupling reactions, providing access to complex, differentially substituted thiazolo[5,4-b]pyridine derivatives that would be challenging to synthesize through other routes. This capability is crucial for generating libraries of compounds for high-throughput screening in drug discovery and materials science.

For example, methodologies that can achieve site-selective cross-coupling on di-halogenated heterocycles are highly sought after. nih.gov Developing conditions that preferentially react at either the C2 or C6 position of this compound would represent a significant methodological advancement, enabling the programmed synthesis of precisely structured molecules. The development of such selective reactions expands the accessible chemical space for chemists, paving the way for the discovery of molecules with novel functions and properties. nih.gov

Future Research Avenues and Persistent Challenges

Despite the progress made, significant opportunities and challenges remain in the chemistry of this compound.

While Suzuki coupling is well-established, other modern cross-coupling reactions remain largely unexplored for the this compound scaffold. There is considerable potential in applying reactions such as:

Sonogashira coupling to introduce alkyne functionalities, which are valuable for creating extended π-conjugated systems or for use in "click" chemistry.

Buchwald-Hartwig amination to install amino groups, which can act as potent electron-donating moieties or serve as hydrogen-bond donors.

Heck coupling to form carbon-carbon double bonds, enabling the synthesis of styryl-type derivatives.

Furthermore, direct C-H activation at the remaining unsubstituted carbon position on the pyridine ring represents a cutting-edge and atom-economical approach to functionalization that has yet to be thoroughly investigated for this system. Other potential transformations include electrophilic substitution (e.g., nitration or halogenation) at the C-5 position, although this can be influenced by the existing substituents. The development of efficient and regioselective methods for these transformations is a key challenge that, if overcome, would greatly expand the synthetic utility of this versatile heterocyclic core. rsc.orgresearchgate.net

Development of Sustainable and Greener Synthetic Methodologies

The advancement of synthetic organic chemistry is increasingly focused on the principles of green chemistry, aiming to develop methods that are more environmentally benign, efficient, and sustainable. While specific research on green synthetic routes for this compound is not extensively documented, the broader field of thiazolopyridine synthesis offers valuable insights into potential sustainable methodologies. These approaches often focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

One promising avenue is the use of microwave-assisted synthesis. nih.gov This technique has been shown to accelerate reaction times, increase yields, and in some cases, enable reactions that are difficult to conduct under conventional heating. nih.govnih.gov For the synthesis of related heterocyclic systems, microwave irradiation has been successfully employed, suggesting its potential applicability to the synthesis of this compound and its precursors. nih.gov The benefits of this approach include reduced energy consumption and the potential for solvent-free reactions, which align with the core tenets of green chemistry.

Another key area of development is the use of greener solvents. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research into alternatives has explored the use of more environmentally friendly options, such as water, supercritical fluids, or bio-based solvents like sabinene. researchgate.net The development of one-pot synthesis procedures for thiazolo[5,4-b]pyridine derivatives from chloronitropyridines and thioamides or thioureas also represents a significant step towards sustainability. researchgate.net Such one-pot reactions reduce the number of intermediate purification steps, thereby minimizing solvent usage and waste generation.

Furthermore, the choice of catalysts and reagents plays a crucial role in the sustainability of a synthetic process. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key strategy. For instance, magnesium oxide has been utilized as a green, low-cost, and efficient heterogeneous base catalyst in the multicomponent synthesis of related thiazolo[4,5-b]pyridine (B1357651) derivatives. dmed.org.ua The development of catalytic systems that operate under milder conditions and with higher atom economy will be crucial for the future sustainable production of this compound.

Future research in this area should focus on adapting these established green chemistry principles to the specific synthesis of this compound. This could involve exploring microwave-assisted bromination steps, identifying suitable green solvents for the cyclization and substitution reactions, and developing robust, recyclable catalytic systems.

Table 1: Potential Green Synthetic Methodologies for Thiazolo[5,4-b]pyridine Derivatives

MethodologyDescriptionPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Use of microwave irradiation to heat reaction mixtures.Faster reaction times, higher yields, reduced energy consumption. nih.govnih.gov
Use of Green Solvents Replacement of hazardous organic solvents with environmentally benign alternatives (e.g., water, sabinene).Reduced environmental impact and improved safety. researchgate.net
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates.Minimized waste, reduced solvent usage, and increased efficiency. researchgate.net
Heterogeneous Catalysis Use of catalysts in a different phase from the reactants, allowing for easy separation and recycling.Catalyst reusability, reduced waste, and simplified purification. dmed.org.ua

Expanding the Scope of Targeted Biological and Material Applications

The thiazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarities to biologically important purine systems and its wide range of pharmacological activities. nih.gov Derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and c-KIT, which are crucial targets in cancer therapy. nih.govnih.gov The di-brominated nature of this compound makes it a highly valuable and versatile intermediate for the synthesis of new derivatives with potentially enhanced or novel biological activities.

The bromine atoms at the 2- and 6-positions serve as excellent synthetic handles for introducing a wide variety of functional groups via cross-coupling reactions, such as the Suzuki coupling. nih.govmdpi.com This allows for the systematic exploration of the structure-activity relationships (SAR) of thiazolo[5,4-b]pyridine derivatives. For instance, functionalization at the 6-position has been explored for the development of novel c-KIT inhibitors to overcome drug resistance. nih.gov The ability to readily modify both the thiazole and pyridine rings of the scaffold opens up possibilities for creating large libraries of compounds for high-throughput screening against a diverse range of biological targets.

Beyond its role as a synthetic intermediate, the core thiazolo[5,4-b]pyridine structure itself has been associated with a broad spectrum of biological activities, including potential use as an analgesic and antimicrobial agent. nih.gov The introduction of bromine atoms can modulate the lipophilicity and electronic properties of the molecule, which may influence its pharmacokinetic profile and target interactions.

Table 2: Reported Biological Activities of Thiazolo[5,4-b]pyridine Derivatives

Biological Target/ActivityTherapeutic AreaReference
Phosphoinositide 3-Kinase (PI3K) InhibitorsCancer nih.gov
c-KIT InhibitorsCancer (Gastrointestinal Stromal Tumors) nih.gov
Analgesic AgentsPain Management nih.gov
Antimicrobial AgentsInfectious Diseases nih.gov
S1p1 and S1p5 AgonistsAutoimmune Diseases nih.gov
H3 Receptor AntagonistsNeurological Disorders nih.gov
DNA Gyrase B InhibitorsAntibacterial nih.gov
Glucokinase ActivatorsDiabetes nih.gov

In the realm of material science, the applications of this compound are less explored but hold significant potential. Halogenated heterocyclic compounds are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atoms can influence the molecular packing in the solid state and the electronic properties of the material, which are critical for device performance. The ability to further functionalize the molecule through cross-coupling reactions could allow for the fine-tuning of its photophysical and electronic properties. Future research could focus on synthesizing novel materials derived from this compound and evaluating their potential in advanced material applications.

Q & A

Q. What are the common synthetic routes for 2,6-Dibromothiazolo[5,4-b]pyridine, and how do reaction conditions influence product formation?

  • Methodological Answer : The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves cyclization reactions of halogenated pyridine precursors. For this compound, bromination of the parent heterocycle using bromine or N-bromosuccinimide (NBS) under controlled conditions is common. Solvent choice (e.g., acetic acid, dimethyl sulfoxide) and catalysts (e.g., ZrCl₄, FeCl₃) significantly impact regioselectivity and yield. For example, polar aprotic solvents like DMSO favor aromatic stabilization, while acidic media (e.g., acetic acid) may lead to unexpected ring-opening or rearrangement products .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR and mass spectrometry . Key NMR features include:
  • Downfield shifts for brominated carbons (δ ~140–160 ppm in ¹³C NMR).
  • Coupling constants (e.g., J = 8–10 Hz for adjacent protons in the thiazole ring).
  • Integration ratios to confirm substitution patterns.
    For example, in related thiazolo[5,4-b]pyridines, the C-2 and C-6 bromines induce distinct splitting patterns in aromatic regions .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : This compound serves as an electron-withdrawing unit in conjugated polymers for organic photovoltaics. Its electron-deficient thiazole ring enhances charge transport properties. Researchers optimize device performance by copolymerizing it with electron-rich monomers (e.g., thiophene derivatives) and testing under AM 1.5G solar simulation .

Advanced Research Questions

Q. How can regioselectivity challenges in the functionalization of this compound be addressed?

  • Methodological Answer : Regioselective substitution at the 2- or 6-position is influenced by steric and electronic factors. Computational studies (DFT) predict reactivity trends: the 6-position is more electrophilic due to resonance stabilization. Experimentally, Suzuki-Miyaura cross-coupling with arylboronic acids at 80°C in THF/water (3:1) selectively targets the 6-bromo group, leaving the 2-position intact for subsequent reactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer : Impurities like dehalogenated byproducts (e.g., thiazolo[5,4-b]pyridine) require HPLC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid). Limits of detection (LOD < 0.1%) are critical for pharmaceutical intermediates. Calibration curves using spiked standards and internal normalization ensure accuracy .

Q. How does this compound interact with biological targets in anticancer studies?

  • Methodological Answer : Molecular docking studies reveal binding affinity for kinases (e.g., EGFR, VEGFR2) via halogen bonds between bromine atoms and hydrophobic pockets. In vitro assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values in the low micromolar range. Synergy with cisplatin is evaluated using Chou-Talalay combination indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromothiazolo[5,4-b]pyridine
Reactant of Route 2
2,6-Dibromothiazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.